molecular formula C23H28N2O4 B10907032 2-[2-(6-methoxy-2,2,4-trimethylquinolin-1(2H)-yl)-2-oxoethyl]hexahydro-1H-isoindole-1,3(2H)-dione

2-[2-(6-methoxy-2,2,4-trimethylquinolin-1(2H)-yl)-2-oxoethyl]hexahydro-1H-isoindole-1,3(2H)-dione

Cat. No.: B10907032
M. Wt: 396.5 g/mol
InChI Key: DUMUHGRPMMRBIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(6-methoxy-2,2,4-trimethylquinolin-1(2H)-yl)-2-oxoethyl]hexahydro-1H-isoindole-1,3(2H)-dione is a complex organic compound with a unique structure that combines a quinoline derivative and an isoindole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(6-methoxy-2,2,4-trimethylquinolin-1(2H)-yl)-2-oxoethyl]hexahydro-1H-isoindole-1,3(2H)-dione typically involves multiple steps. One common approach is to start with the quinoline derivative, which is then subjected to a series of reactions to introduce the methoxy and trimethyl groups. The isoindole moiety is then attached through a condensation reaction, followed by oxidation to form the final product. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and scalability of the synthesis. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-[2-(6-methoxy-2,2,4-trimethylquinolin-1(2H)-yl)-2-oxoethyl]hexahydro-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction can produce tetrahydroquinoline derivatives. Substitution reactions can result in a wide range of functionalized derivatives.

Scientific Research Applications

2-[2-(6-methoxy-2,2,4-trimethylquinolin-1(2H)-yl)-2-oxoethyl]hexahydro-1H-isoindole-1,3(2H)-dione has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 2-[2-(6-methoxy-2,2,4-trimethylquinolin-1(2H)-yl)-2-oxoethyl]hexahydro-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The quinoline moiety can intercalate into DNA, disrupting its function and leading to cell death. Additionally, the compound may inhibit certain enzymes involved in cellular processes, contributing to its biological activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[2-(6-methoxy-2,2,4-trimethylquinolin-1(2H)-yl)-2-oxoethyl]hexahydro-1H-isoindole-1,3(2H)-dione apart is its unique combination of a quinoline derivative and an isoindole moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C23H28N2O4

Molecular Weight

396.5 g/mol

IUPAC Name

2-[2-(6-methoxy-2,2,4-trimethylquinolin-1-yl)-2-oxoethyl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione

InChI

InChI=1S/C23H28N2O4/c1-14-12-23(2,3)25(19-10-9-15(29-4)11-18(14)19)20(26)13-24-21(27)16-7-5-6-8-17(16)22(24)28/h9-12,16-17H,5-8,13H2,1-4H3

InChI Key

DUMUHGRPMMRBIU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(N(C2=C1C=C(C=C2)OC)C(=O)CN3C(=O)C4CCCCC4C3=O)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.